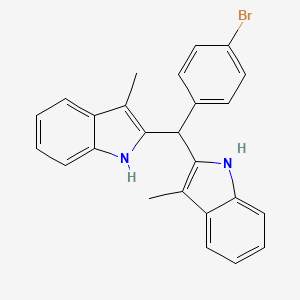![molecular formula C13H17NO3S B12575529 N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine CAS No. 192227-89-7](/img/structure/B12575529.png)
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine is a compound that belongs to the class of N-acetylated amino acids It is derived from L-cysteine, an amino acid that contains a thiol group, and is modified with an acetyl group and a 4-methylphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with an acetylating agent and a 4-methylphenylmethyl halide. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride or acetyl chloride in the presence of a base such as sodium hydroxide to form N-acetyl-L-cysteine.
Substitution Reaction: The N-acetyl-L-cysteine is then reacted with 4-methylphenylmethyl halide (e.g., 4-methylbenzyl chloride) in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various N-acyl derivatives depending on the acylating agent used.
Applications De Recherche Scientifique
N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes involving thiol groups.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, which are crucial in maintaining cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A precursor in the synthesis of N-Acetyl-S-[(4-methylphenyl)methyl]-L-cysteine, known for its antioxidant properties.
S-Methyl-L-cysteine: Similar structure but lacks the acetyl group.
N-Acetyl-S-phenylmethyl-L-cysteine: Similar but with a phenylmethyl group instead of a 4-methylphenylmethyl group.
Uniqueness
This compound is unique due to the presence of both the acetyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
192227-89-7 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-[(4-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-11(6-4-9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clé InChI |
GIZNISHGKBUYFW-LBPRGKRZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


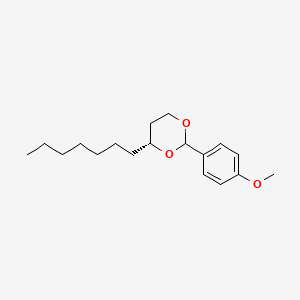
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)


![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
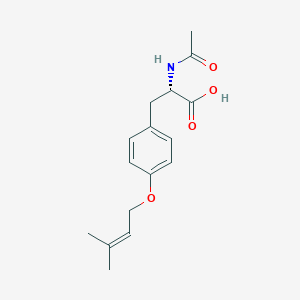
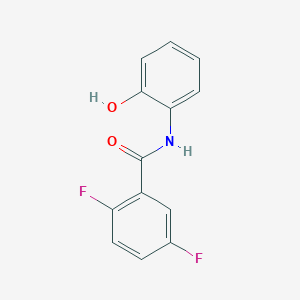


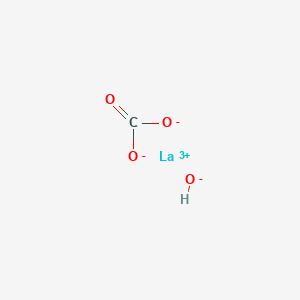
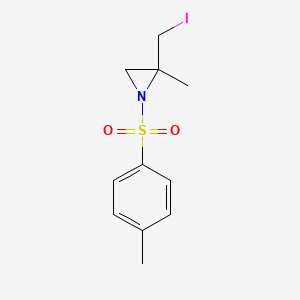
![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)

